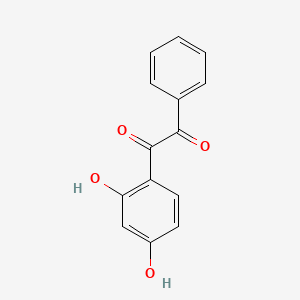

2,4-Dihydroxybenzil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87538-42-9 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C14H10O4/c15-10-6-7-11(12(16)8-10)14(18)13(17)9-4-2-1-3-5-9/h1-8,15-16H |

InChI Key |

FSGIDHZYZQSXGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Strategic Derivatization and Molecular Modification of 2,4 Dihydroxybenzil

Chemical Functionalization of the Hydroxyl Groups in 2,4-Dihydroxybenzil

The phenolic hydroxyl groups on the resorcinol (B1680541) ring are primary targets for chemical functionalization due to their acidity and nucleophilicity. Modification at these sites can profoundly impact the molecule's solubility, electronic character, and coordination behavior.

Etherification and Esterification Reactions for Modulating Electronic and Steric Properties

Etherification and esterification are fundamental reactions for converting the phenolic hydroxyl groups into ethers and esters, respectively. These transformations replace the acidic protons of the hydroxyl groups, thereby altering the molecule's hydrogen-bonding capabilities and electronic profile.

Etherification typically involves the reaction of the phenoxide ions of this compound (formed by deprotonation with a suitable base) with alkyl halides or other alkylating agents. This conversion of hydroxyl groups (-OH) to alkoxy groups (-OR) transforms them from strong electron-donating and hydrogen-bond-donating groups into slightly less powerful electron-donating groups that can only act as hydrogen-bond acceptors. The introduction of bulky alkyl groups can also impart significant steric hindrance around the reactive sites, potentially influencing the molecule's conformational preferences and intermolecular interactions.

Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (e.g., Fischer esterification). This modification converts the hydroxyl groups to ester functionalities (-OC(O)R), which are electron-withdrawing in nature. This change significantly alters the electron density of the aromatic ring and can influence the reactivity of the adjacent carbonyl groups.

| Reaction Type | Reagent Example | Product Functional Group | Key Property Modulation |

| Etherification | Alkyl Halide (e.g., CH₃I) | Alkoxy (-OCH₃) | Increases lipophilicity; removes hydrogen bond donating ability; maintains strong electron-donating character; can introduce steric bulk. |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Ester (-OCOCH₃) | Removes hydrogen bond donating ability; converts electron-donating hydroxyl group to an electron-withdrawing ester group; can be used as a protecting group for the hydroxyls. |

Metal Chelation Site Engineering through Hydroxyl Modifications

The 2,4-dihydroxy substitution pattern, in conjunction with the adjacent carbonyl oxygen at position 2, creates a potential bidentate chelation site (O,O-donor) for metal ions. The phenolic hydroxyl at the 2-position and the adjacent carbonyl oxygen can form a stable six-membered ring upon coordination with a metal center. Modification of these hydroxyl groups directly engineers this chelation site.

Converting the hydroxyl groups to alkoxy groups, for instance, typically diminishes or eliminates the ability to chelate hard metal cations that prefer anionic oxygen donors, as the acidic proton is no longer available for displacement. However, the ether oxygen can still participate in coordination with certain metal ions.

Conversely, introducing other ligating groups by functionalizing the hydroxyls can create novel, tailored metal-binding sites. For example, esterification with a carboxylic acid-containing moiety could introduce an additional coordination site, potentially altering the denticity and metal ion selectivity of the ligand. The native this compound scaffold and its derivatives are structurally analogous to ligands used to form stable complexes with various transition metals, such as Cu(II), Ni(II), and Co(II). researchgate.net The formation of a phenolate (B1203915) anion at the 2-position is crucial for strong chelation, making the acidity of this proton a key parameter in its coordinating ability. researchgate.net

Reactivity and Transformations at the 1,2-Dicarbonyl Moiety of this compound

The 1,2-dicarbonyl moiety is a highly reactive functional group that serves as a linchpin for a wide range of chemical transformations, particularly condensation reactions that lead to the formation of new heterocyclic systems.

Formation of Schiff Bases and Related Imine Derivatives from this compound

The carbonyl groups of this compound can react with primary amines to form imines (C=N-R), commonly known as Schiff bases. pharmacy180.comresearchgate.net Given the presence of two carbonyl groups, the reaction stoichiometry determines the final product. Reaction with one equivalent of a primary amine could yield a mono-imine derivative, while reaction with two equivalents would lead to a di-imine.

These reactions are typically catalyzed by acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. researchgate.nettaylorandfrancis.com The formation of the C=N bond is a reversible process, and removal of water is often necessary to drive the reaction to completion. pharmacy180.com

The reaction with bifunctional reagents containing two primary amine groups, such as diamines, is particularly significant as it leads to cyclic structures, as discussed in the following section. The resulting Schiff base derivatives often exhibit enhanced biological activities and are pivotal in coordination chemistry, where the imine nitrogen introduces an additional coordination site. ijser.in

Cyclocondensation and Heterocyclic Annulation Reactions Involving this compound

The 1,2-dicarbonyl structure is an ideal precursor for cyclocondensation reactions with binucleophiles to form a variety of heterocyclic scaffolds. This is one of the most important transformations of benzil-type molecules. A classic example is the reaction with aromatic 1,2-diamines (e.g., o-phenylenediamine) to form quinoxaline (B1680401) derivatives.

In this reaction, the two amine groups of the o-phenylenediamine (B120857) condense with the two carbonyl groups of this compound, resulting in the formation of a six-membered dihydropyrazine (B8608421) ring fused to the benzene (B151609) ring of the diamine. The product is a highly conjugated, planar heterocyclic system. The 2,4-dihydroxy and phenyl substituents from the original benzil (B1666583) molecule would be retained on the quinoxaline core, imparting specific electronic and steric characteristics to the final product. Such annulation strategies are fundamental in synthetic chemistry for accessing complex molecular architectures from simpler starting materials. nih.gov

| Binucleophile Reactant | Resulting Heterocyclic Core | Description |

| o-Phenylenediamine | Quinoxaline | A condensation reaction forming a new six-membered nitrogen-containing ring. The resulting product would be a 2-phenyl-3-(2,4-dihydroxyphenyl)quinoxaline. |

| Hydrazine (B178648) (N₂H₄) | 1,2-Diazine (Pyridazine) | Reaction with hydrazine or its derivatives can lead to the formation of a six-membered ring containing a -N=N- unit. |

| Hydroxylamine (B1172632) (NH₂OH) | Dioxime | Reaction with hydroxylamine yields dioxime derivatives, where both carbonyls are converted to C=N-OH groups. These are important ligands in coordination chemistry. |

Aromatic Ring Functionalization and Substituent Effects on this compound Scaffolds

Further functionalization of the aromatic rings of this compound allows for another dimension of molecular tuning. The reactivity of the two phenyl rings towards electrophilic aromatic substitution is vastly different.

The phenyl ring bearing the two hydroxyl groups is highly activated towards electrophilic substitution. The -OH groups are strong activating, ortho-, para-directing groups. wikipedia.org In this case, the 5-position is para to the hydroxyl group at C-4 and ortho to the hydroxyl group at C-2, making it the most likely site for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The 3-position is also activated, being ortho to both hydroxyl groups.

In contrast, the unsubstituted phenyl ring is significantly less reactive. The benzoyl group attached to it is deactivating, directing incoming electrophiles to the meta position.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2,4 Dihydroxybenzil and Its Assemblies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2,4-dihydroxybenzil in solution. Both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each nucleus, allowing for a complete structural assignment.

In the ¹H NMR spectrum of this compound, the protons of the two distinct aromatic rings would exhibit characteristic chemical shifts and coupling patterns. The protons on the 2,4-dihydroxyphenyl ring are expected to be more shielded and thus appear at a lower chemical shift compared to those on the unsubstituted phenyl ring due to the electron-donating effect of the hydroxyl groups. The hydroxyl protons themselves would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be pivotal. These techniques can detect through-space interactions between protons that are in close proximity, providing insights into the preferred conformation of the molecule in solution, particularly the dihedral angle between the two carbonyl groups and the orientation of the phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~195-200 |

| C2 (C=O) | - | ~195-200 |

| C1' (Unsubstituted Phenyl) | - | ~130-135 |

| C2'/C6' (Unsubstituted Phenyl) | ~7.8-8.0 | ~128-130 |

| C3'/C5' (Unsubstituted Phenyl) | ~7.4-7.6 | ~128-130 |

| C4' (Unsubstituted Phenyl) | ~7.5-7.7 | ~133-135 |

| C1'' (Dihydroxyphenyl) | - | ~115-120 |

| C2'' (Dihydroxyphenyl) | - | ~160-165 (C-OH) |

| C3'' (Dihydroxyphenyl) | ~6.3-6.5 | ~105-110 |

| C4'' (Dihydroxyphenyl) | - | ~165-170 (C-OH) |

| C5'' (Dihydroxyphenyl) | ~6.8-7.0 | ~130-135 |

| C6'' (Dihydroxyphenyl) | ~7.6-7.8 | ~110-115 |

| 2''-OH | ~9.0-11.0 (broad s) | - |

| 4''-OH | ~9.0-11.0 (broad s) | - |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the atoms and reveal the solid-state conformation, including the planarity of the aromatic rings and the orientation of the hydroxyl and carbonyl groups.

Furthermore, single-crystal X-ray diffraction is invaluable for characterizing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The hydroxyl groups of this compound are expected to be involved in a network of hydrogen bonds, which would significantly influence its solid-state architecture.

In the context of complexes, for instance with metal ions, X-ray crystallography can elucidate the coordination geometry around the metal center and the binding mode of the this compound ligand. For chiral derivatives or complexes, this technique can be used to determine the absolute configuration. For example, a cocrystal of acridine (B1665455) with the related 2,4-dihydroxybenzaldehyde (B120756) was found to crystallize in the noncentrosymmetric P21 monoclinic space group. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Dihydroxy Compound

| Parameter | Example Value (for a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.560 |

| b (Å) | 12.752 |

| c (Å) | 11.313 |

| β (°) | 112.85 |

| Volume (ų) | 1403.8 |

| Z | 4 |

Note: Data is illustrative and based on a related hydrazide derivative of 2,4-dihydroxybenzaldehyde.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of this compound with high precision and for obtaining structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) would be employed.

ESI-MS would be used to determine the accurate molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition of the molecule.

EI-MS, a harder ionization technique, would cause fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecular structure. For this compound, characteristic fragments would be expected from the cleavage of the bond between the two carbonyl groups, as well as the loss of CO and hydroxyl groups. For instance, in the mass spectrum of the related 2,4-dihydroxybenzophenone, characteristic fragments are observed that correspond to the benzoyl and dihydroxybenzoyl moieties. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 242 | [M]⁺ (Molecular Ion) |

| 137 | [HOC₆H₃(OH)CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups, likely involved in hydrogen bonding. The C=O stretching vibrations of the two carbonyl groups would appear as strong absorptions around 1650-1700 cm⁻¹. The exact position of these bands can provide insights into the extent of hydrogen bonding and conjugation. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. For example, the FTIR spectrum of 2,4-dihydroxybenzaldehyde shows characteristic peaks for the hydroxyl and carbonyl groups. researchgate.net

Raman spectroscopy, being complementary to FTIR, would also be useful, particularly for observing the symmetric vibrations of the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Hydrogen-bonded) | 3200-3500 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Benzil) | 1650-1700 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Phenolic) | 1200-1300 | Stretching |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The presence of the hydroxyl groups and the extended conjugation of the benzil (B1666583) system would influence the position and intensity of these bands. In comparison to benzil, a bathochromic (red) shift of the absorption maxima is anticipated due to the electron-donating hydroxyl groups. For instance, 2,4-dihydroxybenzoic acid exhibits absorption maxima at 208 nm, 258 nm, and 296 nm. sielc.com

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum would be characteristic of its electronic structure. The quantum yield and lifetime of the fluorescence can also be determined to further characterize its photophysical behavior.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π-π | ~260-300 |

| n-π | ~330-380 |

Note: Predicted values are based on data for structurally similar compounds like 2,4-dihydroxybenzophenone. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantioselective Recognition Studies of this compound Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules. While this compound itself is achiral, these techniques would be crucial for the study of its chiral derivatives or its interactions with chiral entities.

If a chiral center is introduced into a derivative of this compound, or if it forms a complex with a chiral host molecule, the resulting species can be studied by CD and ORD spectroscopy. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the chiral molecule.

These techniques are particularly powerful for studying enantioselective recognition, where the binding of this compound or its derivatives to a chiral receptor can be monitored by changes in the CD spectrum.

In Depth Mechanistic Investigations of 2,4 Dihydroxybenzil Interactions at the Molecular Level

Coordination Chemistry and Chelation Behavior of 2,4-Dihydroxybenzil with Metal Ions

The presence of multiple donor atoms—specifically the oxygen atoms of the two hydroxyl groups and two carbonyl groups—renders this compound and its derivatives potent ligands in coordination chemistry. Their ability to form stable chelate rings with a variety of metal ions is a cornerstone of their application in areas ranging from analytical chemistry to materials science.

Ligand Design and Coordination Modes in Metal Complexes

This compound serves as a foundational structure for the design of more complex ligands, often through the synthesis of Schiff bases. For example, the reaction of 4,4'-Dihydroxybenzil with 3-Amino-1H-1,2,4-triazole yields a Schiff base derivative capable of remediating chromium contamination. mdpi.comtandfonline.com Similarly, Schiff bases derived from the related 2,4-dihydroxybenzaldehyde (B120756) demonstrate versatile coordination behavior. researchgate.net

The coordination modes of these ligands are diverse and depend on factors such as the nature of the metal ion, the solvent, and the pH of the medium. researchgate.net Ligands derived from these structures can act as monodentate, bidentate, or tridentate chelating agents, forming mononuclear or binuclear complexes. researchgate.net In many instances, these ligands form stable N2O2 or O,N,O-type chelate complexes with transition metal ions like Cu(II), Ni(II), and Zn(II). researchgate.net The resulting metal complexes often exhibit specific geometries; for example, complexes with Cu(II) and Ni(II) may adopt a square-planar geometry, while Zn(II) complexes can be tetrahedral.

| Metal Ion | Ligand Type | Typical Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Schiff Base (from 2,4-dihydroxybenzaldehyde) | N2O2 Tetradentate | Square-Planar | |

| Ni(II) | Schiff Base (from 2,4-dihydroxybenzaldehyde) | N2O2 Tetradentate | Square-Planar | |

| Zn(II) | Schiff Base (from 2,4-dihydroxybenzaldehyde) | N2O2 Tetradentate | Tetrahedral | |

| Cr(VI) | Schiff Base (from 4,4'-Dihydroxybenzil) | Chelation via N and O donors | Not Specified | mdpi.com |

| Oxovanadium(IV) | Hydrazone Schiff Base | O,N,O Tridentate | Not Specified | researchgate.net |

Role of Hydroxyl and Carbonyl Groups in Metal Binding

The hydroxyl (-OH) and carbonyl (C=O) groups are the primary sites for metal ion coordination in this compound and its derivatives. The hydroxyl groups are typically deprotonated to form phenolate (B1203915) anions, which are strong coordinating agents. researchgate.net The carbonyl oxygen atoms also possess lone pairs of electrons that can be donated to a metal center.

Molecular Recognition and Supramolecular Interactions of this compound

The same functional groups that drive the coordination chemistry of this compound also govern its participation in non-covalent interactions. These interactions are fundamental to its crystal packing, molecular recognition capabilities, and the formation of larger supramolecular structures.

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Structures and Solutions

Hydrogen bonding is a dominant force in the crystal structures of molecules containing hydroxyl groups. In compounds structurally related to this compound, such as 2',4'-dihydroxy-alpha,beta-dihydrochalcone, intermolecular O-H···O hydrogen bonds link molecules into infinite one-dimensional chains. nih.gov Weak C-H···O interactions and π-π stacking between aromatic rings further stabilize the crystal packing, contributing to the formation of complex three-dimensional architectures. nih.govresearchgate.net

In the crystal packing of a polymorph of 2,4-dihydroxybenzaldehyde 4-methylthiosemicarbazone, a derivative of a closely related precursor, a combination of N—H⋯O, O—H⋯S, and N—H⋯S hydrogen bonds leads to the formation of supramolecular tubes. nih.gov The specific conformation of the outer hydroxyl group's hydrogen atom can drastically alter the packing, leading to different supramolecular structures, such as layers or three-dimensional networks, demonstrating the subtlety and importance of these weak interactions. nih.gov

| Interaction Type | Description | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| O-H···O Hydrogen Bonding | Interaction between hydroxyl groups of adjacent molecules. | Infinite one-dimensional chains. | nih.gov |

| N—H⋯O, O—H⋯S, N—H⋯S Hydrogen Bonding | Multiple hydrogen bonds involving nitrogen, oxygen, and sulfur atoms in thiosemicarbazone derivatives. | Supramolecular tubes or 3D architectures. | nih.gov |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Stabilizes overall molecular packing and contributes to 3D networks. | researchgate.net |

| C-H···O Weak Hydrogen Bonding | Weaker hydrogen bonds that contribute to the stability of the crystal lattice. | Contributes to the formation of chains and layers. | nih.gov |

Stereoselective Interactions and Chiral Recognition Mechanisms with this compound Receptors

While this compound itself is achiral, its structural isomer, 2,2'-Dihydroxybenzil, has been effectively used as a stereodynamic receptor for the chiral recognition of amino alcohols. nih.gov This provides a model for how dihydroxybenzil structures can engage in stereoselective interactions. The mechanism involves the formation of diimine compounds between the benzil (B1666583) and the amino alcohol, with the process showing high diastereoselectivity. nih.gov

The key to this recognition is the formation of intramolecular hydrogen bonds, which are possible only in specific conformations of the resulting complex. nih.gov This selective stabilization of one diastereomer over another is the basis for chiral recognition. nih.govacs.org Such principles of stereoselective interactions and chiral self-recognition are emergent properties in systems where building blocks possess chirality, whether static or dynamic. nih.govarxiv.org The ability to design receptors based on the benzil framework that can differentiate between enantiomers is a significant aspect of its potential application in asymmetric synthesis and separation science.

Photochemical Reaction Mechanisms and Excited State Dynamics of this compound

The photochemistry of this compound is largely dictated by its benzophenone (B1666685) core. Benzophenones are well-known for their rich and varied excited-state dynamics. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From here, it can undergo several competing processes.

A dominant pathway for many aromatic ketones is a highly efficient intersystem crossing (ISC) to the triplet state (T1). rknochenmuss.ch In dilute solutions, this process can be so efficient that fluorescence (emission from S1) is not observed. rknochenmuss.ch However, in the solid state or in aggregates, intermolecular interactions can alter the excited-state potential energy surfaces, leading to the reappearance of fluorescence. rknochenmuss.ch

For hydroxy-substituted benzophenones, excited-state intramolecular proton transfer (ESIPT) is a possible deactivation pathway. rknochenmuss.ch The acidity of the hydroxyl group and the basicity of the carbonyl oxygen are known to increase in the excited state, facilitating proton transfer. rknochenmuss.ch In aqueous environments, the excited states of compounds like 4-hydroxybenzophenone (B119663) can undergo deprotonation, which in turn quenches fluorescence and inhibits photoactivity. researchgate.net The specific reaction pathways are highly sensitive to the solvent environment. For instance, in aprotic solvents like acetonitrile, deprotonation is suppressed, and triplet-sensitized reactions can occur. researchgate.net

The triplet state of this compound is expected to be a reactive intermediate, capable of participating in energy transfer or electron transfer reactions with other molecules. The presence of multiple hydroxyl groups may also lead to complex excited-state dynamics involving proton transfer between different sites or with the surrounding solvent molecules.

| Photochemical Process | Description | Governing Factors | Reference |

|---|---|---|---|

| UV Absorption | Excitation from the ground state (S0) to an excited singlet state (S1 or S2). | Molecular structure and solvent. | rknochenmuss.ch |

| Intersystem Crossing (ISC) | Non-radiative transition from the S1 state to the triplet state (T1). Often very efficient in benzophenones. | Spin-orbit coupling. | rknochenmuss.ch |

| Fluorescence | Radiative decay from S1 to S0. Often quenched in solution but can appear in the solid state. | Molecular rigidity, aggregation, solvent. | rknochenmuss.ch |

| Phosphorescence | Radiative decay from T1 to S0. A slower process than fluorescence. | Temperature, presence of quenchers. | rknochenmuss.ch |

| Excited-State Proton Transfer (ESPT) | Intra- or intermolecular proton transfer involving the hydroxyl and carbonyl groups. | Acidity/basicity of excited states, solvent polarity. | rknochenmuss.chresearchgate.net |

| Triplet State Reactions | Energy or electron transfer from the T1 state to other substrates. | Presence of suitable quenchers or reactants. | researchgate.net |

Reaction Kinetics and Thermodynamic Control in Transformations Involving this compound

The study of reaction kinetics and thermodynamic control provides crucial insights into the chemical behavior of this compound. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established principles governing the reactions of analogous α-diketones, most notably the benzilic acid rearrangement. This section will delve into the expected kinetic and thermodynamic parameters of transformations involving this compound, drawing upon computational studies of the parent compound, benzil, to provide a quantitative framework.

To provide a quantitative basis for understanding the kinetics and thermodynamics of such transformations, we can examine the results of computational studies on the parent benzil molecule. A notable density functional theory (DFT) study has elucidated the energy profile for the benzilic acid rearrangement of benzil. acs.org The key energetic parameters from this study are presented in the tables below.

Table 1: Calculated Kinetic Parameters for the Benzilic Acid Rearrangement of Benzil

| Reaction Step | Activation Energy (ΔE‡) (kcal/mol) | Description |

|---|---|---|

| OH- Addition | - | Initial nucleophilic attack of hydroxide (B78521) on a carbonyl carbon. This step is typically fast and reversible. |

| C-C Bond Rotation | - | Rotation around the central carbon-carbon bond to allow for the proper orientation for the aryl group migration. |

| Phenyl Group Migration | 15.7 | The rate-determining 1,2-shift of the phenyl group to the adjacent carbonyl carbon. |

| Proton Relay | - | A rapid, solvent-mediated proton transfer to yield the final carboxylate product. |

Data sourced from a computational study on the benzil-benzilic acid rearrangement. The activation energy corresponds to the rate-determining step. acs.org

Table 2: Calculated Thermodynamic Parameters for the Benzilic Acid Rearrangement of Benzil

| Reaction Coordinate | Relative Energy (ΔE) (kcal/mol) | Species |

|---|---|---|

| Reactants | 0.0 | Benzil + OH-(H2O)4 |

| Intermediate 1 (Adduct) | -23.7 | Hydroxide adduct of benzil |

| Transition State (Migration) | -8.0 | Transition state for the phenyl group migration |

| Intermediate 2 (Rearranged Alkoxide) | -45.5 | Initial product of the aryl migration |

| Products | -50.1 | Benzilate anion + (H2O)4 |

Data sourced from a computational study on the benzil-benzilic acid rearrangement, showing the relative energies of intermediates and the final product. acs.org

For this compound, the presence of the electron-donating hydroxyl groups on one of the phenyl rings would be expected to influence both the kinetics and thermodynamics of the rearrangement. The electron-donating nature of the hydroxyl groups would likely increase the electron density on the 2,4-dihydroxyphenyl ring, making it a less favorable migrating group compared to the unsubstituted phenyl ring. This would suggest that the kinetically favored product would result from the migration of the unsubstituted phenyl group.

From a thermodynamic standpoint, the stability of the final α-hydroxy carboxylate product would also be influenced by the substituents. The presence of the hydroxyl groups could potentially stabilize the product through intramolecular hydrogen bonding or other electronic effects. A comprehensive computational study on this compound itself would be necessary to definitively determine the relative energies of the possible products and thus the thermodynamically favored outcome.

Computational Chemistry and Advanced Theoretical Approaches to 2,4 Dihydroxybenzil Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties.

Geometry Optimization and Electronic Structure: Ab initio and DFT methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For instance, theoretical investigations on azo dyes derived from 2,4-dihydroxy benzoic acid have utilized Hartree-Fock (HF) and DFT levels of theory with the 6-31G* basis set to determine their optimized geometries. nih.govresearchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

The electronic properties of a molecule, such as the distribution of electron density, are described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. scispace.com A smaller energy gap suggests higher reactivity.

Reactivity Prediction: DFT calculations are particularly powerful for predicting chemical reactivity by mapping reaction pathways and calculating activation energies. A computational study on the related compound, 2,4-dihydroxybenzaldehyde (B120756), utilized the B3LYP/6-31++G(d,p) level of theory to understand its lack of reactivity in the Biginelli reaction compared to 4-hydroxybenzaldehyde. mdpi.comresearchgate.net

The study revealed that the presence of the hydroxyl group at the ortho position in 2,4-dihydroxybenzaldehyde significantly increases the activation energy of the reaction's slowest step by approximately 150 kJ/mol, thereby decreasing its reactivity. mdpi.com Natural Bond Orbital (NBO) analysis further indicated that the ortho-hydroxyl group hinders the necessary approach of the nucleophile to the reaction center. mdpi.comresearchgate.net This type of analysis is crucial for explaining experimental observations and predicting the outcomes of chemical reactions.

| Parameter | 4-hydroxybenzaldehyde | 2,4-dihydroxybenzaldehyde |

| Reaction Studied | Biginelli Reaction | Biginelli Reaction |

| Computational Method | DFT: B3LYP/6-31++G(d,p) | DFT: B3LYP/6-31++G(d,p) |

| Activation Energy Increase | Baseline | ~150 kJ/mol |

| Observed Reactivity | Reactive | Unreactive |

| Theoretical Explanation | Lower activation energy pathway | Ortho-hydroxyl group hinders nucleophilic attack, increasing activation energy. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org By simulating these interactions, MD provides detailed information on the conformational flexibility of molecules and the effects of the surrounding solvent. chemrxiv.orgnih.gov

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) a molecule can adopt and the likelihood of each conformation. This is particularly important for flexible molecules whose shape can influence their biological activity or physical properties. nih.gov

Solvation Effects: The behavior of a molecule can be significantly altered by its interaction with solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation effects. nih.gov Studies on dihydroxybenzoic acid (diOHBA) isomers, including 2,4-diOHBA, have used MD simulations to investigate molecular association and behavior in various solvents like 2-propanol. nih.govresearchgate.net These simulations, employing tools like the General Amber Force Field (GAFF) and GROMACS, revealed that intramolecular bonding between the carboxyl and hydroxyl groups has a major impact on the behavior of diOHBAs in solution. nih.govresearchgate.net The simulations also showed that the arrangement of hydroxyl groups influences the propensity to form different solid phases (polymorphs and solvates) upon crystallization. nih.gov

| Simulation Parameter | Value/Method |

| System | 2,4-dihydroxybenzoic acid in solvent |

| Force Field | General Amber Force Field (GAFF) |

| Software | GROMACS |

| Solvents Studied | Acetonitrile, Tetrahydrofuran, 2-Propanol |

| Key Finding | The position of hydroxyl groups and intramolecular hydrogen bonding significantly impact molecular association and solvation. nih.govresearchgate.net |

Docking Studies and Ligand-Macromolecule Interaction Modeling (Molecular Level)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a critical tool in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates with their biological targets. nih.gov

The process involves placing the ligand in various conformations within the binding site of the receptor and using a scoring function to estimate the binding affinity for each pose. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

A study involving a Schiff base synthesized from 2,4-dihydroxy benzaldehyde (B42025) and L-phenyl alanine (B10760859) utilized molecular docking to rationalize its observed biological activities. nih.gov By docking the compound into the active sites of specific proteins, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This molecular-level insight helps to explain the compound's mechanism of action and can guide the design of more potent analogues.

QSAR (Quantitative Structure-Activity Relationship) and Cheminformatics Approaches for 2,4-Dihydroxybenzil Analogues

QSAR: Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.gov

Cheminformatics: Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For analogues of this compound, cheminformatics tools can be used to calculate a wide range of molecular properties. For example, in the study of the Schiff base derived from 2,4-dihydroxy benzaldehyde, the SwissADME tool was used to assess properties related to drug-likeness. nih.gov This includes evaluating compliance with criteria like Lipinski's rule of five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. scispace.comnih.gov These theoretical predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) profile are vital in the early stages of drug discovery. nih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.

Theoretical studies on azo dyes derived from 2,4-dihydroxy benzoic acid have successfully used DFT and ab initio methods to calculate their vibrational frequencies. nih.govresearchgate.net The calculated frequencies for infrared (IR) spectra were found to be in good agreement with the experimental data, aiding in the assignment of specific vibrational modes to the observed absorption bands. nih.govresearchgate.net

Similarly, electronic absorption spectra (UV-Visible) can be predicted using time-dependent DFT (TD-DFT). researchgate.net These calculations provide information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. Comparing theoretical spectra with experimental ones can confirm the structure of a synthesized compound and provide insights into its electronic transitions. researchgate.net

Specialized Applications of 2,4 Dihydroxybenzil in Materials Science and Advanced Chemical Synthesis

2,4-Dihydroxybenzil as a Monomer or Building Block in Polymer Chemistry and Supramolecular Materials

The presence of multiple reactive sites, specifically the two hydroxyl groups and the phenyl rings, allows this compound and its derivatives to serve as fundamental units (monomers) in the construction of polymers. These monomers are essential for creating polymers with specific properties like strength, flexibility, and chemical resistance. Dihydroxy-aromatic compounds are particularly valuable in creating condensation polymers such as polyesters and polyethers. For instance, dihydroxybenzophenone (B1166750) derivatives have been used to synthesize novel aliphatic/aromatic copolyesters. bohrium.com

In supramolecular chemistry, the hydroxyl and carbonyl groups of this compound can participate in non-covalent interactions, such as hydrogen bonding. These interactions are crucial for the self-assembly of molecules into larger, well-ordered structures. This principle is analogous to how poly(4-hydroxystyrene), another hydroxyl-containing polymer, can self-assemble due to the interplay between its polar hydroxyl groups and non-polar backbone. rsc.org The ability to form these directed, non-covalent bonds makes this compound a candidate for designing complex supramolecular architectures like liquid crystals and molecular gels.

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The selection of the organic linker is critical for tailoring the structure and function of the resulting framework. mdpi.com Aromatic multicarboxylic acids are widely used, but ligands containing other functional groups, like hydroxyls, are increasingly explored to impart specific properties. mdpi.comadelaide.edu.au

The dihydroxy motif in this compound provides excellent chelating sites for metal ions, similar to other dihydroxy-functionalized ligands used in MOF synthesis. adelaide.edu.auadelaide.edu.au These hydroxyl groups, in conjunction with carboxylate donors on related ligand structures, can control the formation of novel MOFs and tailor their pore environments. adelaide.edu.auadelaide.edu.au For example, the combination of copper(II) with 3,4-dihydroxybenzoic acid, another dihydroxy-aromatic compound, yields a three-dimensional MOF. nih.gov The use of high-valent metal ions like Zr(IV) and Hf(IV) with dihydroxy-functionalized linkers can produce MOFs with exceptional chemical and thermal stability. mdpi.comresearchgate.net The incorporation of building blocks like this compound could lead to MOFs with tailored functionalities for applications in gas storage, separation, and catalysis. researchgate.net

| MOF Precursor Type | Metal Ion Example | Potential Application | Reference |

| Dihydroxy-dicarboxylate | Co(II), Zn(II) | Control of framework interpenetration | adelaide.edu.au |

| Dihydroxy-benzoquinone | Ni(II), Fe(II), Co(II) | Crystalline phase control | researchgate.net |

| Dihydroxy-terephthalic Acid | Ti(IV), Zr(IV), Hf(IV) | Gas storage and separation | researchgate.net |

| Dihydroxy-benzoic Acid | Cu(II) | Antibacterial materials, Adsorption | nih.gov |

Photofunctional Materials Incorporating this compound Chromophores

A chromophore is the part of a molecule responsible for its color and its interaction with light. The extended π-conjugated system of this compound, encompassing two phenyl rings and two carbonyl groups, makes it an inherent chromophore that absorbs ultraviolet (UV) light. nih.govmdpi.com This property is the basis for its use and the use of its parent compound, 2,4-dihydroxybenzophenone, as a UV absorber to protect materials from light-induced degradation. nih.govtsijournals.com

When incorporated into larger systems, the this compound moiety can impart photofunctional properties. The luminescence of materials can be tuned by introducing specific chromophores into their structure. For example, polymers incorporating dialkoxyaceno-norbornadiene derivatives exhibit luminescence and have been used in light-emitting diodes (LEDs). academie-sciences.fr Similarly, the spectral-luminescence properties of compounds containing 2,5-dihydroxy-1,4-di(azol-2-yl)benzenes are influenced by their molecular structure. semanticscholar.org The introduction of substituents onto the this compound core can modify its electronic properties and, consequently, its interaction with light, potentially leading to applications in optical sensors or photoactive devices. nih.gov The effect of different substituents on the UV absorption of 2,4-dihydroxy dibenzophenone has been studied, showing that groups like bromo- or ethyl- can shift the maximum absorbance wavelength. mdpi.com

| Compound/Derivative | Maximum UV Absorbance (λmax) | Reference |

| 2,4-dihydroxybenzophenone | 322.0 nm | mdpi.com |

| 2,4-dihydroxy-4'-bromodibenzophenone | 327.4 nm | mdpi.com |

Sensing and Adsorption Applications of this compound Derivatives

Chemosensors are molecules designed to detect specific ions or molecules by producing a measurable signal, such as a change in color or fluorescence. researchgate.net The design of these sensors often relies on a binding site (receptor) that selectively interacts with the target analyte and a signaling unit (fluorophore or chromophore) that reports the binding event. chemisgroup.us

Derivatives of this compound are promising candidates for chemosensors due to the presence of hydroxyl and carbonyl groups, which can act as effective binding sites for metal ions. academie-sciences.fr The chelation of metal ions can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. Indole derivatives, for example, have inherent fluorescence and are used in chemosensors for metal ion detection. researcher.life Similarly, benzofuran-based molecules have been explored for sensing various metal ions. chemisgroup.us By modifying the this compound structure, it is possible to create selective chemosensors for environmentally and biologically important species.

Adsorption is a widely used method for removing pollutants from water due to its cost-effectiveness and simple design. scirp.orgcsic.es The effectiveness of an adsorbent depends on its surface area and its chemical affinity for the contaminant. Materials with specific functional groups can exhibit high selectivity for certain pollutants.

The polar hydroxyl and carbonyl groups on this compound derivatives can be exploited for the development of adsorbent materials. These functional groups can interact with pollutants like heavy metal ions or organic dyes through coordination or hydrogen bonding. google.com For instance, biochar materials can be chemically modified to enhance their adsorption properties. mdpi.com Pectin, a natural polysaccharide, is another effective adsorbent for heavy metals and pharmaceuticals due to its carboxyl and hydroxyl groups. csic.es By immobilizing this compound derivatives onto a solid support, it is possible to create specialized adsorbents for targeted environmental remediation applications.

| Adsorbent Type | Target Pollutants | Key Functional Groups | Reference |

| Biochar | Pesticides, Heavy Metals | Hydroxyl, Carboxyl (after modification) | mdpi.com |

| TiO2 Nanoparticles | Organic Molecules, Pathogens | Hydroxyl radicals (photocatalytic) | scirp.org |

| Pectin-based | Heavy Metals, Pharmaceuticals | Carboxyl, Hydroxyl | csic.es |

| Composite Metal Hydroxides | Aromatic Hydroxy Compounds | Hydroxyl | google.com |

Role in Advanced Organic Synthesis as a Key Intermediate or Reagent

In addition to its direct applications, this compound serves as a valuable intermediate in multi-step organic syntheses. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The synthesis of 2,4-dihydroxybenzophenone, a closely related compound, is well-established, often involving the reaction of resorcinol (B1680541) with reagents like benzoyl chloride or benzotrichloride. tsijournals.comgoogle.comtsijournals.comgoogleapis.com

The functional groups of this compound can be chemically transformed to build more complex molecular architectures. For instance, the hydroxyl groups can be selectively alkylated or acylated, and the carbonyl groups can undergo various reactions typical of ketones. This versatility makes it a key building block for synthesizing a range of target molecules, including pharmaceuticals, agrochemicals, and other functional materials. The synthesis of aryldihydronaphthalene derivatives, for example, often proceeds through complex cyclization or coupling reactions where multifunctional intermediates are crucial. nih.gov The regioselective benzylation of the related 2,4-dihydroxybenzaldehyde (B120756) highlights how the hydroxyl groups can be manipulated to build specific structures. google.com

Future Research Directions and Uncharted Territories in 2,4 Dihydroxybenzil Research

Integration of Artificial Intelligence and Machine Learning in 2,4-Dihydroxybenzil Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of novel this compound derivatives with tailored properties. stanford.eduplos.orgchemrxiv.org Generative AI models, for instance, can explore vast chemical spaces to propose new molecular structures based on the this compound scaffold, optimized for specific biological targets or material properties. nih.govresearchgate.netchemrxiv.org

One of the key applications of AI in this context is the de novo design of bioactive molecules. nih.govchemrxiv.org By training deep learning models on large datasets of known bioactive compounds, it is possible to generate novel this compound analogs with a high probability of exhibiting desired pharmacological activities. stanford.educhemrxiv.org These models can learn the complex relationships between molecular structure and biological function, enabling the design of compounds with improved potency and selectivity.

The following table illustrates potential AI and ML applications in this compound research:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms that create new data instances. In chemistry, this involves generating novel molecular structures. researchgate.net | Design of novel this compound derivatives with optimized properties for drug discovery or materials science. chemrxiv.org |

| Predictive Modeling (QSAR) | Statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. plos.orgnih.gov | Rapid virtual screening of this compound analogs to predict their efficacy, toxicity, and other relevant parameters. nih.gov |

| Retrosynthesis Planning | AI-powered tools that suggest synthetic pathways for a target molecule by working backward from the product. | Acceleration of the synthesis of new this compound derivatives by identifying efficient and cost-effective reaction routes. |

Exploiting Dynamic Covalent Chemistry for Novel this compound Architectures

The dihydroxy functionality of the this compound scaffold makes it an excellent candidate for incorporation into dynamic covalent networks (DCNs). ethz.chrsc.orgnih.gov Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptive materials that can respond to external stimuli, self-heal, and be recycled. rsc.orgnih.gov The hydroxyl groups on the benzene (B151609) ring of this compound can participate in a variety of reversible reactions, such as the formation of boronic esters, acetals, and imines.

The development of DCNs based on this compound could lead to the creation of novel "smart" materials. For example, self-healing polymers could be designed where the this compound unit acts as a reversible cross-linker. ethz.ch When the material is damaged, the reversible bonds can break and reform, repairing the structure. Similarly, this dynamic nature could be exploited in the creation of recyclable thermosets, addressing a significant challenge in polymer sustainability.

The table below outlines some potential dynamic covalent reactions involving the this compound scaffold:

| Dynamic Covalent Reaction | Reactant for this compound | Resulting Linkage | Potential Application |

| Boronic Ester Formation | Boronic acids | Boronic Ester | pH-responsive hydrogels, self-healing materials ethz.ch |

| Acetal Formation | Aldehydes or ketones | Acetal | Controlled release systems, recyclable polymers |

| Imine Formation (after modification) | Amines | Imine | Adaptive materials, sensors |

Bio-inspired Chemistry and Biomimetic Systems Incorporating this compound Scaffolds

Nature provides a wealth of inspiration for the design of functional molecules and materials. The catechol-like dihydroxy functionality of this compound is reminiscent of the adhesive proteins found in mussels, which exhibit remarkable underwater adhesion. researchgate.netnih.govresearchgate.netkorea.ac.krnih.gov This suggests that this compound could serve as a key building block for the development of high-performance bio-inspired adhesives and coatings. researchgate.netkorea.ac.krnih.gov

By incorporating the this compound scaffold into polymers, it may be possible to create adhesives that are both strong and biocompatible. nih.govnih.gov These materials could have applications in the medical field, for example, as tissue adhesives or for the surface modification of biomedical devices to improve their integration with biological systems. nih.govkorea.ac.kr

Furthermore, the structure of this compound can be seen as a scaffold for the design of biomimetic catalysts. ijcce.ac.irnih.govnih.gov The proximity of the two hydroxyl groups and the two carbonyl groups could be exploited to create catalytic sites that mimic the active sites of certain metalloenzymes. ijcce.ac.ir For instance, complexes of this compound with metal ions could be investigated for their ability to catalyze oxidation reactions, drawing inspiration from enzymes like catechol oxidase. ijcce.ac.ir

Scalable and Sustainable Manufacturing of this compound for Industrial Applications

For this compound and its derivatives to find widespread industrial application, the development of scalable and sustainable manufacturing processes is crucial. google.comtsijournals.com Traditional synthetic methods often rely on harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for developing more environmentally friendly synthetic routes. tsijournals.com

One promising approach is the use of continuous flow chemistry. aurigeneservices.comresearchgate.net Flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. aurigeneservices.com The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale production.

Biocatalysis represents another avenue for the sustainable synthesis of this compound and its analogs. nih.govtudelft.nlresearchgate.netnih.govchemrxiv.org Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media. nih.govnih.gov The use of engineered enzymes for the synthesis of polyhydroxy benzils could offer a greener alternative to conventional chemical methods. researchgate.netnih.gov For example, biocatalytic routes could be explored for the asymmetric synthesis of chiral derivatives of this compound. tudelft.nlresearchgate.net

The following table summarizes potential sustainable manufacturing strategies for this compound:

| Manufacturing Strategy | Description | Advantages for this compound Production |

| Continuous Flow Synthesis | Chemical reactions are run in a continuously flowing stream rather than in a batch. aurigeneservices.com | Improved safety, higher yields, reduced waste, and easier scalability. aurigeneservices.com |

| Biocatalysis | The use of enzymes to perform chemical transformations. nih.govnih.gov | High selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov |

| Green Solvents | The use of environmentally benign solvents, such as water or bio-derived solvents. | Reduced toxicity and environmental pollution associated with the synthesis. |

| Catalytic Methods | The use of catalysts to increase the efficiency of chemical reactions and reduce the need for stoichiometric reagents. | Higher atom economy and reduced waste generation. |

Multidisciplinary Approaches to Unlocking New Functions of this compound

The full potential of this compound will be realized through multidisciplinary research that integrates chemistry, materials science, biology, and computational science. researchgate.netlabmanager.comsynorgfun.comresearchgate.netrsc.orgdeliuslab.comnih.govdigitellinc.com Collaborative efforts are essential to bridge the gap between fundamental research and practical applications. nih.govdigitellinc.com

The combination of computational modeling and experimental validation will be a powerful strategy for exploring the properties and applications of this compound. researchgate.netresearchgate.netrsc.org For instance, computational studies can predict the conformational preferences and electronic properties of this compound and its derivatives, guiding the design of new experiments. researchgate.netresearchgate.net Experimental techniques, in turn, can provide the data needed to refine and validate the computational models.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4-Dihydroxybenzil, and how can purity be optimized?

- Methodology : The compound is synthesized via a two-step process:

Demethylation of p-anisil (4,4'-dimethoxybenzil) using acidic conditions to yield 4,4'-dihydroxybenzil.

Alkylation via Williamson ether synthesis , where the hydroxyl groups react with alkyl halides (e.g., bromoalkanes) in the presence of a base (e.g., K₂CO₃) to form ether derivatives .

- Purity Optimization : Purification via column chromatography or recrystallization using ethanol/water mixtures is recommended. Characterization by NMR, NMR, and mass spectrometry ensures structural integrity .

Q. How can researchers characterize the crystallographic and photophysical properties of this compound derivatives?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K (Mo-Kα radiation) provides precise structural data. For example, substituents on the benzil core influence packing efficiency and intermolecular interactions, which can be analyzed using software like SHELXT and OLEX2 .

- Photophysics : UV-Vis absorption (e.g., Shimadzu UV-2600) and phosphorescence spectra (e.g., Horiba Fluorolog-3) measure optical properties. Room-temperature crystallization-induced phosphorescence (RT-CIP) is observed in derivatives with long alkyl chains due to restricted molecular motion .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Solubility :

| Solvent | Solubility (25°C) |

|---|---|

| Water | Slightly soluble |

| Ethanol | Freely soluble |

| Chloroform | Soluble |

| DMSO | Highly soluble |

- Handling : Use ethanol for recrystallization and DMSO for reaction media requiring high solubility. Avoid prolonged exposure to light to prevent degradation .

Advanced Research Questions

Q. How do substituents on this compound influence its crystallization-induced phosphorescence (CIP) properties?

- Mechanism : Alkyl side chains (e.g., BZL-OCn series) enhance RT-CIP by promoting rigid crystal lattices that suppress non-radiative decay. For example, BZL-OC8 (octyl chain) exhibits stronger CIP than shorter-chain derivatives due to increased steric hindrance .

- Contradiction Analysis : While longer chains enhance CIP, excessive bulkiness (e.g., BZL-OC12) may reduce crystallinity. Balance chain length and steric effects via iterative synthesis and SCXRD validation .

Q. Can this compound derivatives serve as gene switches in mammalian cells, and what design principles apply?

- Application : Engineered ligand-receptor pairs using 4,4'-dihydroxybenzil derivatives enable ligand-regulated gene expression. For instance, hybrid systems with synthetic ligands (e.g., 2,4-di(4-hydroxyphenyl)-5-ethylthiazole) activate transcription factors in response to specific stimuli .

- Design : Combine directed evolution and rational design to optimize ligand-binding specificity. Validate switches using luciferase assays and in vivo models to ensure minimal off-target effects .

Q. What computational approaches predict the degradation pathways of this compound in advanced oxidation processes (AOPs)?

- Methodology : Density functional theory (DFT) at the M06-2X/6-311+G(d,p) level models reaction mechanisms. Hydroxyl radical (•OH) addition to the aromatic ring initiates degradation, forming phenolic intermediates that undergo further oxidation to quinones or ring-opening products .

- Validation : Compare computed activation energies with experimental LC-MS/MS data to identify dominant pathways. Note that nitro or halogen substituents may alter reactivity compared to hydroxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.